1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene
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Overview
Description
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene typically involves the nitration of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 1,2-difluorobenzene with difluoromethoxy reagents under specific conditions to introduce the difluoromethoxy group. This is followed by nitration using nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Oxidized Products: From oxidation reactions at the methoxy group.
Scientific Research Applications
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (fluorine and nitro) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The difluoromethoxy group can also participate in various interactions, affecting the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxy-5-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3,4-Difluoronitrobenzene: Lacks the methoxy group, having only fluorine and nitro substituents.
1,2-Difluoro-3-nitrobenzene: Lacks the methoxy group, having only fluorine and nitro substituents.
Uniqueness
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C7H3F4NO3 |
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Molecular Weight |
225.10 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,2-difluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H |
InChI Key |
NEERYSOQXNGBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)F |
Origin of Product |
United States |
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